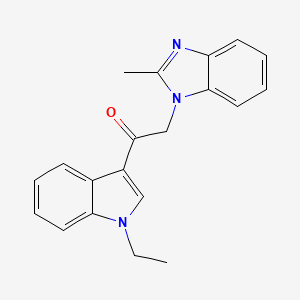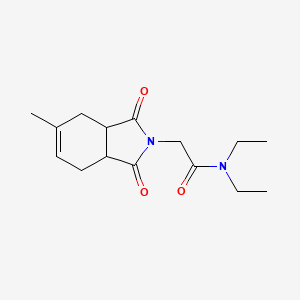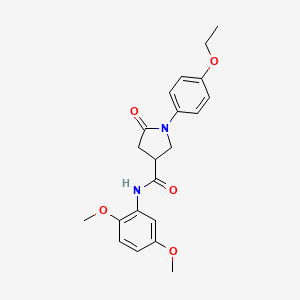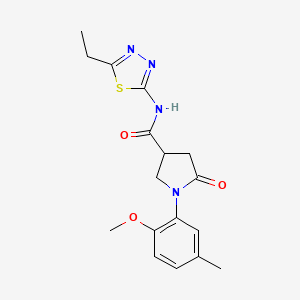
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone, also known as EMBI, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. EMBI is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have potential therapeutic applications in a range of medical conditions.
Wirkmechanismus
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, and they play a role in regulating a range of physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have a range of biochemical and physiological effects, including:
1. Pain Relief: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to reduce pain perception by binding to the CB1 receptors in the nervous system.
2. Anti-Inflammatory: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
3. Anti-Tumor: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a highly potent compound, which makes it useful for studying the effects of cannabinoid agonists on various physiological processes.
2. Selectivity: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has a high degree of selectivity for the CB1 and CB2 receptors, which makes it useful for studying the effects of these receptors on various physiological processes.
Some of the limitations of 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone for lab experiments include:
1. Cost: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
2. Availability: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is not widely available, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone. Some of these include:
1. Further Studies on Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown promise as a potential alternative to opioid-based pain medications, and further studies are needed to explore its potential in this area.
2. Studies on Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for neurodegenerative diseases, and further studies are needed to explore its effectiveness in this area.
3. Development of New Therapies: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has shown potential as a treatment for a range of medical conditions, and further research is needed to develop new therapies based on this compound.
In conclusion, 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a synthetic compound that has potential therapeutic applications in a range of medical conditions. It exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to explore its potential in various areas of medical research.
Wissenschaftliche Forschungsanwendungen
1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been the subject of numerous scientific studies, and it has been shown to have potential therapeutic applications in a range of medical conditions. Some of the areas of research that have been explored include:
1. Pain Management: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have analgesic properties, and it has been proposed as a potential alternative to opioid-based pain medications.
2. Neurodegenerative Diseases: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have neuroprotective properties, and it has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cancer Treatment: 1-(1-ethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone has been shown to have anti-tumor properties, and it has been proposed as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-2-(2-methylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-22-12-16(15-8-4-6-10-18(15)22)20(24)13-23-14(2)21-17-9-5-7-11-19(17)23/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTYYVVWSKQEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CN3C(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)


![N-(2-ethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439273.png)
![3-butyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439278.png)

![2-{[3-(4-methylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439297.png)

![N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4439315.png)
![6-(2-furyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439332.png)

![N-[(3,5-dichloropyridin-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B4439342.png)
![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)